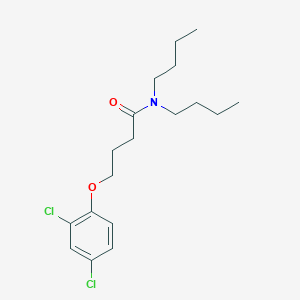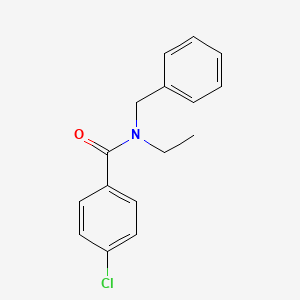![molecular formula C14H21NO3S B3845923 1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3845923.png)
1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine
説明
1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as bath salts. MDPV is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines. It has been used as a recreational drug due to its euphoric and stimulating effects. However, MDPV is also of great interest to the scientific community due to its potential therapeutic applications.
作用機序
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular concentrations. This leads to a stimulation of the central nervous system and produces the euphoric and stimulating effects seen with MDPV use.
Biochemical and Physiological Effects:
MDPV produces a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, such as euphoria, increased sociability, and increased energy. However, MDPV can also produce negative psychological effects, such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
MDPV has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, MDPV also has several limitations, such as its potential for abuse and its negative psychological effects, which must be taken into account when designing experiments.
将来の方向性
There are several future directions for research on MDPV. One area of interest is the development of medications based on MDPV's mechanism of action for the treatment of various psychiatric disorders. Another area of interest is the study of MDPV's potential for use in treating cocaine addiction. Further research is also needed to better understand the biochemical and physiological effects of MDPV and its potential for abuse.
科学的研究の応用
MDPV has been studied for its potential use as a medication for various psychiatric disorders, such as depression and anxiety. It has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in mood regulation. MDPV has also been studied for its potential use in treating cocaine addiction, as it has been found to produce similar effects to cocaine.
特性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-5-4-6-12(2)15(11)19(16,17)14-9-7-13(18-3)8-10-14/h7-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYXZDYDVKNFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-furylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3845844.png)
![3,3'-[oxybis(methylene)]bis(2,5-dimethylbenzaldehyde) dioxime](/img/structure/B3845849.png)

![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B3845879.png)
![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]acetohydrazide](/img/structure/B3845897.png)
![ethyl N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3845903.png)

![ethyl 4-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3845911.png)
![N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3845921.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845928.png)

![2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3845942.png)
